4-(dimethylsulfamoyl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}benzamide
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Description
4-(dimethylsulfamoyl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}benzamide is a useful research compound. Its molecular formula is C18H20N4O4S and its molecular weight is 388.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
A study by Saeed et al. (2015) focused on the synthesis of different substituted benzamides, including compounds related to 4-(N,N-dimethylsulfamoyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide. These compounds were synthesized using antipyrine, a compound of interest in drug chemistry, highlighting their potential biological applications. The compounds were tested for inhibitory potential against human recombinant alkaline phosphatase and recombinant human and rat ecto-5′-nucleotidases, demonstrating their relevance in medicinal chemistry (Saeed et al., 2015).
Liquid Crystal Applications
Moyano et al. (2013) reported on the development of supramolecular liquid crystals containing a 4-aryl-1H-pyrazole unit, similar to the structure . These compounds displayed luminescent properties and were able to self-assemble into columnar mesophases. This research indicates the potential of such compounds in the development of advanced materials with specific optical and structural properties (Moyano et al., 2013).
Antipsychotic Potential
Wise et al. (1987) synthesized a series of compounds including 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which have a structural resemblance to the compound . These compounds showed an antipsychotic-like profile in behavioral animal tests, highlighting their potential as novel antipsychotic agents. This suggests the possibility of exploring similar compounds for therapeutic applications in psychiatry (Wise et al., 1987).
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-21(2)27(24,25)15-8-6-13(7-9-15)18(23)19-12-14-11-16(22(3)20-14)17-5-4-10-26-17/h4-11H,12H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYGPYNGWRNHBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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